B1578565 Nigroain-E1

Nigroain-E1

Cat. No.: B1578565
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Identification of Nigroain-E1 in Amphibian Species

This compound has been identified in the skin secretions of the amphibian species Hylarana nigrovittata, also known by its synonym Rana nigrovittata. mpg.deuniprot.orgebi.ac.uknig.ac.jp This frog, commonly known as the black-striped frog, is found in various parts of Asia, including Vietnam and Thailand. mvences.de The genus Hylarana is a recognized source of a diverse array of antimicrobial peptides (AMPs), which are key components of the innate immune system of these animals. researchgate.netmdpi.com

The skin of amphibians is a crucial organ for their defense against pathogens in their environment. bohrium.commdpi.com It contains granular glands that synthesize and store a cocktail of bioactive peptides, which can be released in response to stress or injury. bohrium.commdpi.com this compound is one such peptide, and its presence in Hylarana nigrovittata underscores the importance of this genus as a source of novel bioactive compounds. mpg.deresearchgate.net A 2010 study focusing on the peptidomics and genomics of Rana nigrovittata was instrumental in identifying novel antimicrobial peptides from this species. mdpi-res.com

Table 1: Amphibian Species and Associated Peptide Families

GenusSpeciesCommon NamePeptide Families Identified
HylaranaHylarana nigrovittataBlack-striped frogBrevinin, Gaegurin, Nigroain, Ranacyclin, Rugosin, Temporin
HylaranaHylarana guentheriGuenther's frogBrevinin, Esculentin, Temporin
HylaranaHylarana latouchiiLatouche's frogBrevinin, Temporin
HylaranaHylarana picturataSpotted stream frogBrevinin-1, Temporin
HylaranaHylarana temporalisBronzed frogBrevinin-1
HylaranaHylarana erythraeaGreen paddy frogBrevinin-1

This table provides examples of peptide families found in various Hylarana species and is not exhaustive.

Methodologies for Peptide Extraction from Amphibian Skin Secretions

The extraction of peptides like this compound from amphibian skin involves methods that are designed to be efficient while minimizing harm to the animal. A common and widely used technique involves the stimulation of peptide secretion from the granular glands. bohrium.comnih.gov

One method of stimulation is through the administration of norepinephrine (B1679862), either via injection or by immersing the amphibian in a solution containing the agent. nih.govnih.gov Another frequently used non-invasive method is mild transcutaneous electrical stimulation. bohrium.commdpi.com This approach causes the myoepithelial cells surrounding the granular glands to contract, expelling the peptide-rich secretions onto the skin surface. allenpress.com

Once secreted, the peptides are collected by rinsing the amphibian with a suitable buffer, such as deionized water or a saline solution. umt.edu.my The resulting solution, containing a complex mixture of peptides and other molecules, is then collected. To preserve the integrity of the peptides, the collected secretion is often immediately acidified, for instance, with trifluoroacetic acid (TFA), to inhibit protease activity. umt.edu.mye-fas.org The crude extract is then typically centrifuged to remove any particulate matter and subsequently lyophilized (freeze-dried) to produce a stable powder for storage and further purification. bohrium.commdpi.com

Alternative methods include solvent extraction, where excised skin may be soaked in solvents like methanol (B129727) or ethanol (B145695) to extract the peptides. e-fas.org

Table 2: General Steps for Peptide Extraction from Amphibian Skin

StepDescriptionPurpose
Stimulation Inducing secretion from granular glands using methods like mild electrical stimulation or norepinephrine administration. bohrium.commdpi.comnih.govTo release the stored peptides onto the skin surface.
Collection Rinsing the amphibian with a buffer (e.g., deionized water) to collect the secretions. umt.edu.myTo gather the crude peptide mixture.
Initial Processing Centrifugation of the collected secretion to remove debris. bohrium.comTo clarify the extract.
Preservation Lyophilization (freeze-drying) of the supernatant. bohrium.commdpi.comTo create a stable, powdered form of the crude extract for storage and subsequent purification.

Chromatographic and Electrophoretic Techniques for this compound Purification

The crude peptide extract obtained from amphibian skin secretions is a complex mixture requiring further separation to isolate individual peptides like this compound. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose, particularly in its reversed-phase configuration (RP-HPLC). researchgate.netresearchgate.netdntb.gov.ua

The purification process often begins with a preliminary fractionation step using solid-phase extraction cartridges, such as Sep-Pak C18 cartridges. nih.govumt.edu.myspringernature.com This step desalinates the sample and separates the peptides from other high-molecular-weight proteins and more polar small molecules. nih.gov

The partially purified peptide mixture is then subjected to RP-HPLC. In this technique, the sample is passed through a column packed with a nonpolar stationary phase (commonly C18, or octadecylsilyl silica). nih.govnih.gov A mobile phase, typically a gradient of increasing organic solvent (like acetonitrile) in water with an ion-pairing agent (like trifluoroacetic acid), is used to elute the peptides. researchgate.netfrontiersin.org Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. The elution of peptides is monitored by UV absorbance, and fractions corresponding to different peaks are collected for further analysis. researchgate.netfrontiersin.org

To achieve a high degree of purity, multiple rounds of chromatography on different types of columns (e.g., C4 or diphenyl) may be necessary. nih.govspringernature.com

Capillary electrophoresis (CE), specifically capillary zone electrophoresis (CZE), serves as a powerful and complementary analytical technique for peptide purification and analysis. nih.govspringernature.comacs.org CZE separates molecules based on their charge-to-mass ratio in a capillary filled with a buffer. springernature.comnih.govresearchgate.net This orthogonal separation mechanism makes it an excellent method for assessing the purity of fractions obtained from RP-HPLC. springernature.com

Table 3: Key Purification and Analysis Techniques for Amphibian Peptides

TechniquePrinciple of SeparationCommon Application in Peptide Purification
Solid-Phase Extraction (e.g., Sep-Pak C18) HydrophobicityInitial clean-up and partial purification of the crude extract. nih.govumt.edu.my
Reversed-Phase HPLC (RP-HPLC) HydrophobicityPrimary technique for high-resolution separation of peptides from the complex mixture. nih.govresearchgate.netresearchgate.net
Capillary Zone Electrophoresis (CZE) Charge-to-mass ratioPurity assessment and analytical separation, often complementary to RP-HPLC. nih.govspringernature.comnih.gov

Properties

bioactivity

Antibacterial, Antifungal

sequence

DCTRWIIGINGRICRD

Origin of Product

United States

Physicochemical Properties of Nigroain E1

Amino Acid Sequence and Molecular Weight

Nigroain-E1 is a 16-amino-acid peptide. Its primary structure has been identified through sequencing. cpu-bioinfor.org The calculated molecular mass is based on its amino acid composition. cpu-bioinfor.orguniprot.org

PropertyValueSource
Amino Acid Sequence DCTRWIIGINGRICRD cpu-bioinfor.org
Sequence Length 16 amino acids cpu-bioinfor.org
Molecular Mass (Da) 1891.2 cpu-bioinfor.org

Structural Features (e.g., Helical Conformation)

The most prominent structural feature of this compound is its cyclic nature, imparted by an intramolecular disulfide bridge between the cysteine (C) residues at position 2 and position 14. cpu-bioinfor.org This bond creates a large, 13-amino-acid loop in the core of the peptide. researchgate.net While many amphibian peptides are known to exist as a random coil in aqueous solutions and adopt an α-helical conformation in membrane-like environments, the specific secondary structure of this compound has not been detailed. researchgate.net However, the presence of the disulfide loop provides significant structural constraint and stability. researchgate.net

Hydrophobicity and Amphipathicity

This compound possesses amphipathic characteristics, which are fundamental to its biological activity. The sequence contains a mix of hydrophobic (e.g., Tryptophan 'W', Isoleucine 'I'), polar (e.g., Aspartic acid 'D', Arginine 'R'), and other residues. cpu-bioinfor.org This distribution allows the peptide to interact with both the aqueous environment and the lipid-rich environment of cell membranes. Its net positive charge (+1) facilitates initial electrostatic attraction to negatively charged microbial surfaces. cpu-bioinfor.org

Physicochemical ParameterValueSource
Net Charge +1 cpu-bioinfor.org
Hydrophobic Residues 5 cpu-bioinfor.org
Basic Residues 3 cpu-bioinfor.org
Acidic Residues 2 cpu-bioinfor.org
Hydrophobicity -0.213 cpu-bioinfor.org

Structural Elucidation and Characterization of Nigroain E1

Primary Sequence Determination of Nigroain-E1 and Related Nigroains

The primary sequence, which is the linear arrangement of amino acids, is the fundamental level of protein structure and dictates its folding and function. This sequence is typically determined using methods like Edman degradation or, more commonly, through modern peptidomic and genomic analyses which allow for the deduction of the mature peptide sequence from cDNA. nih.govmdpi.com

While the specific primary amino acid sequence for this compound has not been detailed in the reviewed scientific literature, its identification as a novel peptide from Hylarana nigrovittata has been reported. researchgate.net However, the sequences of several other members of the nigroain family have been successfully determined and are detailed below.

Peptide NamePrimary Amino Acid SequenceSource Organism
Nigroain-B-MS1CVVSSGWKWNYKIRCKLTGNCHylarana maosuoensis
Nigroain-C-MS1FKTWKNRPILSSCSGIIKGHylarana maosuoensis
Nigroain-D-SN1CQWQFISPSRAGCIGPHylarana maosuoensis
Nigroain-K-SN1SLWETIKNAGKGFILNILDKIRCKVAGGCKTHylarana maosuoensis

Data sourced from references mdpi.com.

Analysis of Post-Translational Modifications in this compound (e.g., Disulfide Bridge Formation)

Post-translational modifications are chemical alterations to a peptide after its synthesis, which are crucial for its structure and function. A key feature of the nigroain peptide family, including this compound, is the presence of disulfide bridges. researchgate.net A disulfide bridge is a covalent bond formed between the thiol groups of two cysteine residues. researchgate.net

In this compound, a significant structural feature is an intramolecular disulfide bridge that creates a thirteen-residue loop within the middle of the peptide's sequence. researchgate.net This cyclic structure is believed to confer increased stability to the peptide, making it more resistant to degradation by proteases. researchgate.net The nigroain family exhibits diversity in these disulfide linkages; for instance, Nigroain-B and Nigroain-K peptides feature a seven-residue loop. researchgate.net

Secondary Structure Prediction and Experimental Validation of this compound (e.g., α-helical conformation, random coil)

The secondary structure refers to the local folded structures that form within a polypeptide, such as α-helices and random coils. researchgate.net The secondary structure of peptides like nigroains can be predicted using computational algorithms, such as the GOR IV method, which estimates the percentage of different structural motifs. researchgate.netnih.gov

For many amphibian peptides, the secondary structure is environmentally dependent. In an aqueous solution, they often exist in a flexible, random coil conformation. researchgate.net However, in a membrane-mimicking environment, such as in the presence of trifluoroethanol, they tend to adopt a more structured, amphipathic α-helical conformation. researchgate.net While specific experimental validation for this compound via methods like circular dichroism (CD) spectroscopy is not available in the reviewed literature, analysis of related peptides provides insight. For example, the predicted secondary structure of Nigroain-B-MS1 is composed predominantly of extended strands and random coils. nih.gov

Peptide NamePredicted Secondary Structure CompositionPrediction Method
Nigroain-B-MS1Extended strand (Ee): 47.62%, Random coil (Cc): 52.38%GOR IV

Data sourced from references nih.gov.

Higher-Order Structural Analysis of this compound (e.g., Solution-State Conformations)

Higher-order structure refers to the three-dimensional arrangement of the peptide chain. The analysis of the solution-state conformation of peptides is often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed atomic-level structural information. measurlabs.com

For this compound, specific 3D structural data from NMR or X-ray crystallography has not been reported. However, based on the behavior of similar amphibian peptides, its conformation in solution is expected to be dynamic. researchgate.net As mentioned, it likely exists as a random coil in aqueous environments and transitions to a more defined α-helical structure upon interaction with biological membranes. researchgate.net The presence of the large, 13-residue disulfide-bridged loop is a dominant feature that would significantly constrain the conformational possibilities of the peptide backbone, contributing to a more stable, albeit flexible, structure compared to a linear equivalent. researchgate.net

Biosynthetic Pathways of Nigroain Peptides

Elucidation of Precursor Proteins for Nigroain-E1

While the specific precursor protein for this compound has not been individually sequenced and characterized in published literature, its structure can be reliably inferred from the well-established model of amphibian antimicrobial peptide (AMP) biosynthesis. Studies on closely related peptides isolated from the same species, such as the pleurain-A peptides from the Yunnan frog (Rana pleuraden), provide a direct template for the this compound precursor. researchgate.netnih.gov

Amphibian peptide precursors are typically organized into three distinct domains:

N-terminal Signal Peptide: A hydrophobic sequence of approximately 20-22 amino acids that directs the nascent polypeptide into the endoplasmic reticulum for secretion. nih.gov

Acidic Spacer Pro-piece: An intervening sequence that often contains acidic amino acid residues (aspartic acid, glutamic acid). This region is thought to play a role in the correct folding of the precursor and may prevent the premature activity of the mature peptide. nih.gov

Mature Peptide Sequence: The C-terminal region that corresponds to the final, active this compound peptide. nih.gov

Crucially, the mature peptide sequence is flanked by a specific enzymatic processing signal. In the case of pleurain-A precursors from Rana pleuraden, this signal is a classic dibasic Lys-Arg (-KR-) pair, which is a highly conserved motif for cleavage by prohormone convertases. researchgate.netnih.gov It is hypothesized that the precursor for this compound follows this same structural organization.

Table 1: Inferred Structure of the this compound Precursor Protein Based on the model of pleurain-A precursors from Rana pleuraden. researchgate.netnih.gov

Precursor Domain Approximate Length (Amino Acids) Key Features
Signal Peptide ~22 Hydrophobic; directs protein for secretion.
Acidic Pro-piece ~18 Contains acidic residues; may assist in folding.
Processing Signal 2 Dibasic pair (e.g., Lys-Arg); recognized by processing enzymes.

Enzymatic Processing and Maturation of this compound

The transformation of the this compound precursor protein into the mature peptide is a multi-step enzymatic process occurring within the secretory pathway.

First, as the precursor polypeptide enters the endoplasmic reticulum, the N-terminal signal peptide is recognized and cleaved by a signal peptidase. This cleavage releases the propeptide (containing the acidic spacer and the mature peptide) into the lumen of the secretory pathway.

The most critical maturation step is the excision of the mature peptide from the pro-piece. This is accomplished by enzymes belonging to the proprotein convertase family (such as furin or related enzymes), which specifically recognize and cleave at the C-terminal side of the dibasic processing signal (e.g., -Lys-Arg↓-). researchgate.netnih.gov This releases the mature this compound peptide. In some cases, further trimming by exopeptidases may be required to remove the basic residues from the N-terminus of the newly cleaved peptide.

Many amphibian peptides undergo additional post-translational modifications, most commonly C-terminal amidation. This modification, which can be critical for the biological activity and stability of the peptide, is typically signaled by a glycine (B1666218) residue immediately following the mature peptide sequence in the precursor. An enzyme complex, including peptidylglycine alpha-hydroxylating monooxygenase (PHM) and peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL), catalyzes this reaction.

Comparative Biosynthesis of this compound with Other Amphibian Peptides

The biosynthetic pathway of this compound is highly comparable to that of a vast array of other amphibian skin peptides, including well-studied families like the brevinins, esculentins, ranatuerins, and magainins. nih.govannualreviews.org A remarkable finding in the study of amphibian peptides is that while the mature peptide sequences can be hypervariable, displaying a wide diversity of structures and functions, their corresponding precursor preproregions are often highly conserved. nih.gov

For instance, the preproregions of pleurain-A precursors from Rana pleuraden are very similar to those of other antimicrobial peptide precursors found in distantly related frog species. nih.gov This striking conservation of the signal peptide, acidic spacer, and particularly the dibasic processing site suggests that these diverse peptide families share a common biosynthetic and secretory machinery. nih.gov

This phenomenon points to a powerful evolutionary model where a common ancestral gene for a defense peptide undergoes duplication. Following duplication, the region of the gene encoding the mature peptide is free to mutate rapidly, leading to the generation of new peptides with different functions (a process known as neofunctionalization). Meanwhile, the preproregion of the gene remains under strong negative selection to conserve the signals necessary for proper processing and secretion by the host cell's existing enzymatic machinery. This allows for the rapid diversification of the amphibian's chemical arsenal (B13267) from a conserved genetic template. nih.gov

Genetic Basis and Transcriptomic Analysis of Nigroain Production

The ability to produce this compound is genetically encoded. The blueprint for the peptide's precursor protein is stored in the frog's DNA. The genetic basis of amphibian peptides is typically elucidated by constructing and screening a cDNA library from the frog's skin. researchgate.net This technique allows researchers to isolate the messenger RNA (mRNA) transcripts that are actively being translated into proteins.

Research on pleurain-As in Rana pleuraden successfully utilized this method to clone twenty different cDNAs, each encoding a distinct but related peptide precursor. researchgate.netnih.gov This finding demonstrates that these peptides are not the product of a single gene, but rather a multigene family. nih.gov This genetic architecture, likely involving gene clusters, allows for the production of a diverse cocktail of peptides from a common set of ancestral genes.

Transcriptomic analysis is a powerful, high-throughput method used to study the complete set of RNA transcripts in a cell or tissue at a given time. mdpi.com While a specific transcriptomic study focused on this compound production has not been published, this approach is the standard for investigating the regulation of peptide synthesis. By sequencing all the mRNA in the frog's skin glands, researchers can quantify the expression levels of the genes encoding this compound and other peptides. mdpi.com Such an analysis could reveal how peptide production changes in response to environmental stimuli, injury, or developmental stage, providing a deeper understanding of the genetic regulation of the frog's chemical defense system. mdpi.com

Biological Activities and Mechanisms of Action of Nigroain E1

Mechanisms of Antimicrobial Action of Nigroain-E1

While specific studies detailing the precise mechanism of action for this compound are not extensively available, the actions of antimicrobial peptides (AMPs) are generally understood to involve disruption of the microbial cell membrane and/or interference with essential intracellular processes. researchgate.net

A primary mechanism for many AMPs is the permeabilization of the cell membrane, leading to leakage of cellular contents and cell death. Several models describe this process: researchgate.net

Barrel-Stave Model: In this model, the peptides insert themselves perpendicularly into the lipid bilayer, forming a pore that resembles the staves of a barrel. The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions line the interior of the pore, creating a channel through which ions and metabolites can escape. researchgate.net

Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane to form a pore. However, in this configuration, the lipid monolayers are bent continuously, so the pore is lined by both the peptides and the head groups of the lipid molecules. researchgate.net

Carpet Model: In this mechanism, the peptides accumulate on the surface of the microbial membrane, parallel to the lipid bilayer, forming a "carpet-like" layer. Once a critical concentration is reached, the peptides disrupt the membrane integrity, leading to the formation of transient holes or the complete disintegration of the membrane in a detergent-like manner. researchgate.net

Although these are established models for AMPs, specific research has not yet confirmed which of these models best describes the action of this compound.

Beyond direct membrane disruption, some antimicrobial peptides can translocate across the cell membrane and interfere with vital intracellular functions. These peptides can bind to and inhibit the synthesis of DNA, RNA, and proteins, thereby halting cell replication and metabolic activity, ultimately leading to cell death. researchgate.net The specific capacity of this compound to inhibit these particular cellular processes has not been detailed in the available scientific literature.

Interaction with Bacterial Cell Components

While specific studies on the interaction of this compound with bacterial cells are not extensively detailed in current literature, its action can be inferred from the general mechanisms of amphibian antimicrobial peptides (AMPs). mdpi.comresearchgate.net These peptides, including those in the Nigroain family, typically exert their antibacterial effects by targeting the bacterial cell membrane. mdpi.comnih.gov

The primary mechanism involves an electrostatic attraction between the positively charged (cationic) peptide and the negatively charged components of the bacterial membrane, such as phospholipids. mdpi.com This interaction is crucial and leads to membrane disruption through several proposed models:

Barrel-Stave Model: AMPs aggregate and insert themselves into the membrane, forming a pore-like structure similar to the staves of a barrel. nih.gov

Carpet Model: Peptides accumulate on the surface of the bacterial membrane, creating a "carpet." Once a threshold concentration is reached, the membrane's integrity is compromised, leading to the formation of micelles and subsequent cell lysis. nih.govexplorationpub.com

Toroidal Pore Model: In this model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a continuous pore where the peptide and the lipid head groups line the channel. nih.gov

These actions disrupt the membrane's barrier function, causing the leakage of essential ions and metabolites, ultimately leading to bacterial cell death. mdpi.comnih.gov Some AMPs can also translocate across the membrane to interact with intracellular targets, such as DNA and proteins, inhibiting vital cellular processes. explorationpub.commdpi.com Given that Nigroain peptides are part of this broad class of defense molecules, it is highly probable that they employ one or more of these membrane-disruption mechanisms to exert their antimicrobial activity. nih.govebi.ac.uk

Antioxidant Properties of this compound and Related Nigroains

Amphibian skin secretions are a rich source of antioxidant peptides (AOPs), which constitute a crucial part of their defense system against environmental stressors like UV radiation and pathogens that induce oxidative stress. preprints.orgresearchgate.net The Nigroain family of peptides has been identified as possessing significant antioxidant capabilities. oup.comnih.gov

Free Radical Scavenging Activities (e.g., ABTS•+, DPPH)

Direct data on this compound is limited, but studies on closely related peptides from the skin secretions of the Maoson Frog (Hylarana maosuoensis) demonstrate potent free-radical scavenging abilities. oup.comnih.govcabidigitallibrary.org The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard methods used to evaluate this capacity. nih.govnih.gov

Research has shown that at a concentration of 50 μM, Nigroain-B-MS1 and Nigroain-C-MS1 exhibit exceptionally strong scavenging activity against the DPPH radical and significant activity against the ABTS radical cation. oup.comnih.govtypeset.io Nigroain-B-MS1 and Nigroain-C-MS1 were able to eradicate nearly all DPPH free radicals within a short time frame. oup.com

Table 1: Free Radical Scavenging Activity of Nigroain Peptides

PeptideConcentrationDPPH Scavenging RateABTS•+ Scavenging RateSource
Nigroain-B-MS150 μM99.7%68.3% oup.comnih.gov
Nigroain-C-MS150 μM99.8%58.3% oup.comnih.gov

This interactive table provides data on the free radical scavenging activity of Nigroain peptides. Click on the headers to sort the data.

Role in Reactive Oxygen Species (ROS) Regulation

Reactive oxygen species (ROS) are byproducts of normal metabolism, but their overproduction can lead to oxidative stress, damaging cells, lipids, proteins, and DNA. mdpi.comfrontiersin.orgfrontiersin.org Antioxidant peptides play a crucial role in cellular defense by neutralizing these harmful molecules. researchgate.netresearchgate.net Peptides from amphibian skin are known to regulate ROS levels, thereby protecting against oxidative damage. researchgate.netmdpi.com

While direct studies on this compound's effect on ROS are not available, the potent free-radical scavenging activity of related Nigroains suggests a direct role in ROS regulation. oup.comnih.gov By donating a hydrogen atom or an electron, these peptides can neutralize free radicals, converting them into more stable, non-reactive forms. cabidigitallibrary.orgtypeset.io This function is critical in mitigating the pathological effects of oxidative stress. mdpi.comrsc.org Furthermore, research on other amphibian peptides like brevinin-1FL has demonstrated a direct reduction in ROS levels in neuronal cell models, indicating this is a common function for this class of peptides. researchgate.netnih.govnih.gov

Activation of Endogenous Antioxidant Systems

In addition to directly scavenging free radicals, a key antioxidant mechanism is the upregulation of the body's own defense systems. mdpi.com Amphibians have evolved mechanisms that include the production of antioxidant peptides which can enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.compreprints.org These enzymes are vital for cellular homeostasis, with SOD converting superoxide radicals into hydrogen peroxide and oxygen, and CAT breaking down hydrogen peroxide into water and oxygen. frontiersin.org

Studies on related amphibian peptides have shown that they can restore the activity of SOD and CAT in preclinical models of inflammation and oxidative stress. nih.govnih.govnih.gov For instance, the peptide brevinin-1FL was found to increase the activity of these enzymes in both cell culture and mouse models. nih.govnih.gov This suggests that peptides from the Nigroain family, including this compound, may also exert their antioxidant effects not just by direct scavenging, but also by bolstering these intrinsic enzymatic defenses, providing a more robust and sustained protection against oxidative damage. researchgate.netresearchgate.net

Other Investigated Biological Activities (Pre-clinical)

Neuroprotective Effects (e.g., reduction of oxidative stress, regulation of signaling pathways)

The brain is particularly susceptible to damage from oxidative stress due to its high oxygen consumption and lipid-rich composition. mdpi.com This has implicated oxidative stress in the pathology of various neurodegenerative diseases. mdpi.com Consequently, compounds with both antioxidant and neuroprotective properties are of significant scientific interest. nih.govmdpi.comresearchgate.netfrontiersin.org

While this compound has not been specifically evaluated for neuroprotection, compelling evidence from related amphibian peptides highlights this as a promising area of activity. The peptide brevinin-1FL, for example, has demonstrated significant neuroprotective effects in a preclinical model using PC12 cells, a common model for neuronal studies. nih.govnih.gov

The observed neuroprotective mechanisms include:

Reduction of Oxidative Stress: Brevinin-1FL was shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and reduce ROS levels in neuronal cells exposed to an oxidative insult (H₂O₂). nih.govnih.gov

Regulation of Signaling Pathways: The protective effects were linked to the modulation of key intracellular signaling pathways. Specifically, brevinin-1FL was found to regulate the AKT/MAPK/NF-κB pathways, which are critical for cell survival, inflammation, and apoptosis. nih.govnih.gov By influencing these pathways, the peptide could suppress cell death and promote neuronal survival.

Given the shared antioxidant properties among amphibian peptides, it is plausible that this compound could exert similar neuroprotective effects through the reduction of oxidative stress and the modulation of critical neuronal signaling pathways. researchgate.netresearchgate.net

Table 2: Investigated Pre-clinical Neuroprotective Actions of a Related Amphibian Peptide (Brevinin-1FL)

ActivityEffect ObservedMechanismModel SystemSource
NeuroprotectionIncreased cell viability after H₂O₂ exposureReduction of ROS and MDA levelsPC12 Cells nih.govnih.gov
Anti-apoptoticSuppression of H₂O₂-induced apoptosisRegulation of AKT/MAPK/NF-κB signaling pathwaysPC12 Cells nih.govnih.gov

This interactive table summarizes the pre-clinical neuroprotective findings for the related amphibian peptide, brevinin-1FL. Click on the headers to sort the data.

Immunomodulatory Activities

Amphibian-derived peptides are recognized for their dual function as both antimicrobial and immunomodulatory agents. biorxiv.orgacs.org These peptides can influence the host's immune response to effectively clear infections and promote tissue healing. nih.gov The potential immunomodulatory activities of this compound are likely multifaceted, involving the modulation of immune cells and inflammatory pathways.

The immunomodulatory effects of such peptides are crucial for shaping the host's immune response. biorxiv.org They can prevent an excessive and potentially harmful inflammatory reaction while enhancing the body's defense mechanisms. biorxiv.orgacs.org The interaction of these peptides with immune cells can lead to a fine-tuned response that balances pro-inflammatory and anti-inflammatory signals.

Potential Immunomodulatory Mechanisms of this compound:

Mechanism Description Potential Effect
Cytokine Modulation Regulation of the production of pro-inflammatory and anti-inflammatory cytokines. Peptides can suppress the release of pro-inflammatory cytokines like TNF-α and IL-6, and modulate levels of anti-inflammatory cytokines such as IL-10. biorxiv.orgacs.orgControl of inflammation, preventing tissue damage from an overactive immune response.
Immune Cell Recruitment Stimulation of the production of chemokines, which are signaling proteins that attract immune cells to the site of infection or injury. acs.orgEnhanced clearance of pathogens by recruiting cells like neutrophils and macrophages.
Modulation of Immune Cell Function Direct influence on the functions of immune cells such as macrophages and neutrophils, including processes like phagocytosis (the engulfing of pathogens). biorxiv.orgacs.orgImproved pathogen killing and resolution of infection.
Signaling Pathway Interference Interaction with key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are central to the inflammatory response. acs.orgAttenuation of excessive inflammation.

Anti-biofilm Formation Potential

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. mdpi.comnih.gov The ability to inhibit or disrupt biofilms is a significant therapeutic attribute. Amphibian-derived peptides have demonstrated considerable potential in this area. mdpi.comfrontiersin.org

The anti-biofilm action of these peptides is often distinct from their direct bactericidal activity and can occur at concentrations below those required to kill planktonic (free-swimming) bacteria. researchgate.net This suggests that compounds like this compound could prevent the establishment of chronic infections by interfering with biofilm development.

Potential Anti-biofilm Mechanisms of this compound:

Mechanism Description Potential Effect
Inhibition of Bacterial Adhesion Peptides can coat surfaces or the bacteria themselves, preventing the initial attachment of bacteria to surfaces, which is the first step in biofilm formation. researchgate.netacs.orgPrevention of biofilm formation on both biological and abiotic surfaces.
Disruption of Biofilm Matrix Degradation of the extracellular polymeric substance (EPS) matrix that holds the biofilm together. nih.govWeakening of the biofilm structure, making the embedded bacteria more susceptible to antimicrobial agents.
Interference with Quorum Sensing Inhibition of the cell-to-cell communication systems (quorum sensing) that bacteria use to coordinate gene expression for biofilm formation. nih.govDisruption of the coordinated action required for biofilm development and maturation.
Downregulation of Biofilm-Related Genes Suppression of the expression of genes that are essential for biofilm formation and maintenance. nih.govInhibition of the genetic pathways necessary for creating and sustaining a biofilm.
Induction of Biofilm Dispersal Triggering the degradation of signaling molecules like (p)ppGpp, which can lead to the breakdown of the biofilm and release of the bacteria into a more susceptible planktonic state. nih.govEradication of established biofilms.

Structure Activity Relationship Sar Studies of Nigroain E1

Impact of Primary Sequence Modifications on Bioactivity

Research on amphibian AMPs has shown that the presence of specific residues is crucial for their bioactivity. For example, cationic residues like Lysine (Lys) and Arginine (Arg) are vital for the initial electrostatic attraction to negatively charged bacterial membranes. nih.gov Hydrophobic residues, on the other hand, facilitate the peptide's insertion into and disruption of the lipid bilayer. researchgate.net The balance between these charged and hydrophobic amino acids in the primary sequence is therefore a key factor in the peptide's mechanism of action, which often involves models like the "barrel-stave," "carpet," or "toroidal pore" to induce membrane permeabilization. nih.govresearchgate.net

In the context of the Nigroain family, peptides like Nigroain-B-MS1 and Nigroain-C-MS1 have demonstrated both antimicrobial and antioxidant activities. nih.gov Any modifications to their primary sequences, such as altering the position or number of cationic and hydrophobic residues, would be expected to modulate these activities.

Role of Disulfide Bridges and Cyclic Structures on Stability and Function

Disulfide bonds, formed between cysteine (Cys) residues, are critical post-translational modifications that significantly contribute to the structural stability and biological function of many peptides and proteins. rapidnovor.com These covalent linkages are essential for maintaining the correct three-dimensional conformation, which is often necessary for potent bioactivity. nih.gov The presence of a disulfide bridge can confer resistance to proteases, enhancing the peptide's stability in biological environments. rapidnovor.com

Many antimicrobial peptides isolated from amphibian skin feature an intramolecular disulfide bridge, which creates a cyclic region within the peptide. typeset.io This cyclic structure constrains the peptide's conformation, which can be crucial for its specific interactions with microbial targets. For example, the ranatuerin family of peptides, which often contain a disulfide-bridged loop, demonstrates the importance of this structural feature for their antimicrobial efficacy.

While specific data on Nigroain-E1's disulfide bridges is not available, the presence of Cysteine residues in related peptides like Nigroain-B-MS1 suggests the potential for such structures. researchgate.net The stability conferred by a disulfide bridge in this compound would be advantageous, protecting it from degradation and helping to maintain a rigid structure that could be essential for its antimicrobial and antioxidant functions. researchgate.net Replacing disulfide bridges with more stable linkers, such as methylene (B1212753) thioacetals, has been shown in other bioactive peptides to improve stability while maintaining functional activity. chemistryviews.org

Influence of Amino Acid Substitutions on Antimicrobial and Antioxidant Potency

The substitution of specific amino acids can have a dramatic effect on the potency of antimicrobial and antioxidant peptides. Studies on various amphibian AMPs have provided valuable insights into which substitutions are likely to enhance or diminish activity.

For antioxidant activity, certain amino acids are known to be particularly effective radical scavengers. These include Tryptophan (Trp), Tyrosine (Tyr), Cysteine (Cys), and Methionine (Met). nih.gov The phenolic group of Tyr and the indole (B1671886) ring of Trp can donate hydrogen atoms to free radicals, while the thiol group of Cys is also a potent radical scavenger. nih.gov Substituting other amino acids with these residues often leads to an increase in antioxidant capacity. Conversely, replacing these key antioxidant residues can significantly reduce or even abolish this activity. nih.gov

Regarding antimicrobial potency, substitutions that increase the net positive charge or optimize the hydrophobic moment of the peptide often lead to enhanced activity against bacteria. For example, replacing neutral or acidic residues with cationic ones like Lysine or Arginine can strengthen the peptide's interaction with bacterial membranes. However, there is a delicate balance, as excessive hydrophobicity can lead to increased hemolytic activity (toxicity to red blood cells).

The following table summarizes the antioxidant activities of Nigroain-B-MS1 and Nigroain-C-MS1, highlighting their radical scavenging abilities.

PeptideConcentration (µM)ABTS•+ Scavenging RateDPPH• Scavenging Rate
Nigroain-B-MS1 5099.7%68.3%
Nigroain-C-MS1 5099.8%58.3%
Data sourced from nih.gov

Strategic Modifications for Enhanced Efficacy and Biocompatibility

A major goal in the development of therapeutic peptides is to enhance their efficacy while ensuring they are safe for use. This often involves strategic modifications to improve their biocompatibility, for example, by reducing their toxicity to host cells without compromising their antimicrobial power. nih.gov

One of the most common challenges with AMPs is their hemolytic activity. This toxicity is often linked to high hydrophobicity. Therefore, a key strategy is to design analogs with a modified hydrophobic-hydrophilic balance. This can be achieved by substituting certain hydrophobic amino acids with less hydrophobic or polar ones. The goal is to find a "therapeutic window" where the peptide retains strong antimicrobial properties but exhibits minimal toxicity to mammalian cells. researchgate.net

For instance, studies on other amphibian peptides have shown that it is possible to design analogs with reduced hemolytic activity but maintained or even enhanced antimicrobial activity. This involves careful selection of amino acid substitutions that decrease the peptide's interaction with the zwitterionic membranes of eukaryotic cells while preserving its affinity for the negatively charged membranes of bacteria.

Design and Evaluation of this compound Analogs and Derivatives

The design and evaluation of peptide analogs and derivatives are crucial steps in translating a naturally occurring peptide into a potential therapeutic agent. This process typically involves a combination of rational design, based on known SAR data, and library screening approaches.

For a peptide like this compound, the design of analogs would likely focus on several key areas:

Truncation: Creating shorter versions of the peptide to identify the minimal active sequence.

Amino Acid Scanning: Systematically replacing each amino acid with others (e.g., Alanine scanning) to determine the contribution of each residue to the peptide's activity.

Introduction of Non-natural Amino Acids: Incorporating unnatural amino acids to enhance stability against proteases or to fine-tune activity. researchgate.net

Cyclization: Introducing new disulfide bridges or other forms of cyclization to improve stability and constrain the peptide into an active conformation.

Once designed, these analogs would be synthesized and subjected to a battery of tests to evaluate their antimicrobial spectrum, antioxidant capacity, hemolytic activity, and stability. Promising candidates would then move on to more advanced preclinical testing. The insights gained from studying analogs of other amphibian peptides, such as the temporins, provide a roadmap for how such an evaluation process could be structured. researchgate.net

Synthetic Approaches and Production of Nigroain E1 and Analogs

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Nigroain-E1

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides like this compound. lcms.czfrontiersin.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. lcms.cz The most common strategy employed is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry.

The general workflow for Fmoc-SPPS involves a cycle of deprotection, activation, and coupling steps. lcms.cz The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a weak base, typically piperidine. sigmaaldrich.com The next amino acid in the sequence, with its N-terminus protected by an Fmoc group and its side chain protected by a tBu or other acid-labile group, is then activated. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure. This activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain. This cycle is repeated until the full peptide sequence is assembled.

For peptides containing cysteine residues, which may be present in this compound analogs, specific considerations are necessary to prevent side reactions like racemization and β-elimination. sigmaaldrich.comcsic.es The choice of the cysteine side-chain protecting group is critical. The trityl (Trt) group is widely used as it is removed during the final cleavage from the resin. sigmaaldrich.com However, alternative protecting groups like tetrahydropyranyl (Thp) have been shown to reduce side reactions. sigmaaldrich.com

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and various scavengers to prevent re-attachment of reactive carbocations to sensitive residues. nih.gov

Table 1: Typical Parameters for Fmoc-SPPS of a this compound Analog

ParameterDescription
Resin Rink Amide resin (for C-terminal amide)
Synthesis Strategy Fmoc/tBu
Deprotection Agent 20% Piperidine in DMF
Coupling Reagents DIC/OxymaPure
Amino Acid Protection N-α-Fmoc, side-chain protecting groups (e.g., Trt for Cys, tBu for Asp/Glu/Ser/Thr/Tyr, Boc for Lys, Pbf for Arg)
Cleavage Cocktail TFA/TIS/H2O/DODT (e.g., 92.5:2.5:2.5:2.5 v/v/v/v)

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. uva.nllabome.com This approach can be particularly useful for the ligation of peptide fragments, which can be synthesized separately by SPPS and then joined together. This method can improve the synthesis of longer peptides and reduce the accumulation of impurities.

Enzymes known as peptide ligases are employed to catalyze the formation of a peptide bond between two peptide fragments. labome.commdpi.com One such class of enzymes is the sortases, which recognize a specific sorting signal (e.g., LPXTG) on one peptide fragment and catalyze its ligation to another fragment containing an N-terminal glycine (B1666218). mdpi.com Another promising enzyme is butelase-1, a plant-derived asparaginyl endopeptidase that can catalyze peptide bond formation with high efficiency and specificity. uva.nllabome.com

A general chemoenzymatic strategy for a this compound analog could involve the SPPS of two or more shorter peptide fragments. One fragment would be synthesized with a C-terminal recognition motif for the chosen ligase (or as a thioester), and the other with a corresponding N-terminal nucleophile (e.g., glycine or cysteine). These fragments are then incubated with the ligase under optimized conditions to yield the full-length peptide. This method offers the advantage of producing peptides with high purity and without the risk of racemization at the ligation site. uva.nl

Recombinant Production of this compound in Expression Systems

For large-scale production, recombinant DNA technology offers a cost-effective alternative to chemical synthesis. remedypublications.comresearchgate.net This involves expressing the gene encoding this compound or its analog in a suitable host organism. The most commonly used expression systems are the bacterium Escherichia coli and the methylotrophic yeast Pichia pastoris. researchgate.netfrontiersin.org

Due to the potential toxicity of antimicrobial peptides to the host cells, they are often expressed as fusion proteins. remedypublications.comnih.gov A carrier protein is fused to the peptide of interest, which can mask its toxicity, prevent proteolytic degradation, and often aid in purification. nih.gov Common fusion partners include Glutathione S-transferase (GST), Maltose-Binding Protein (MBP), and Small Ubiquitin-like Modifier (SUMO). nih.gov After expression and purification of the fusion protein, the target peptide is released by chemical or enzymatic cleavage of a specific linker sequence placed between the carrier protein and the peptide.

Escherichia coli Expression System E. coli is a popular choice due to its rapid growth, high expression levels, and well-established genetic tools. researchgate.net The gene for the this compound fusion protein is typically cloned into an expression vector under the control of a strong, inducible promoter, such as the T7 promoter. remedypublications.com The E. coli strain BL21(DE3) is frequently used as it contains the T7 RNA polymerase gene required for transcription. csic.es For peptides with disulfide bonds, specialized strains like SHuffle, which have a more oxidizing cytoplasm, can be used to promote correct folding. mdpi.com

Pichia pastoris Expression System The yeast Pichia pastoris is an attractive eukaryotic expression host, particularly for peptides that require post-translational modifications or disulfide bond formation. frontiersin.orgresearchgate.net It can secrete the recombinant protein into the culture medium, which simplifies purification. spandidos-publications.com The alcohol oxidase 1 (AOX1) promoter is commonly used for high-level, methanol-inducible expression. frontiersin.org

Table 2: Comparison of Recombinant Expression Systems for AMPs

FeatureEscherichia coliPichia pastoris
Host Type ProkaryoteEukaryote (Yeast)
Growth Rate Very FastFast
Expression Level Very HighHigh
Post-translational Modifications LimitedYes (e.g., glycosylation, disulfide bonds)
Protein Location Intracellular (cytoplasm or inclusion bodies)Secreted or Intracellular
Disulfide Bond Formation Challenging (requires specialized strains)Efficient
Common Promoters T7, araBADAOX1
Fusion Tags Often necessary for solubility and to prevent toxicityOften used for purification and to enhance secretion

Purification and Characterization of Synthetic this compound Variants

Regardless of the production method, the crude peptide must be purified to remove impurities, truncated sequences, or by-products. The primary technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). lcms.czresearchgate.net

In RP-HPLC, the crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (e.g., C18 silica). hplc.eu The peptides are then eluted using a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like TFA. lcms.cz The TFA helps to improve peak shape and resolution. hplc.eu Fractions are collected and analyzed for purity.

Following purification, the identity and integrity of the synthetic this compound variant are confirmed using various analytical techniques. Mass spectrometry is the principal tool for this purpose. springernature.comnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is used to quickly determine the molecular weight of the purified peptide, confirming that it matches the theoretical mass. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. springernature.com This technique not only confirms the molecular weight but also provides a purity profile of the sample. waters.com Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence. biopharmaspec.com

Advanced Analytical and Biophysical Methodologies for Nigroain E1 Research

High-Resolution Mass Spectrometry for Characterization and Quantitation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the study of Nigroain-E1, providing precise mass measurements that are fundamental to its characterization and quantitation. By yielding high-resolution mass data, HRMS allows for the unambiguous determination of the elemental composition of this compound, which is the first step in its structural elucidation. This technique is also invaluable for identifying and characterizing any potential post-translational modifications or degradation products.

In quantitative studies, HRMS, often coupled with liquid chromatography (LC-HRMS), offers exceptional sensitivity and specificity for measuring the concentration of this compound in complex biological matrices. This is critical for understanding its pharmacokinetics and distribution in preclinical research models. The high mass accuracy of HRMS minimizes interferences from matrix components, ensuring reliable and reproducible quantification.

Table 1: Illustrative HRMS Data for this compound Characterization

ParameterObservationImplication
Theoretical Mass Calculated based on proposed elemental formulaFoundational for mass accuracy determination
Observed Mass (m/z) Experimentally determined mass-to-charge ratioConfirms the presence of the target compound
Mass Accuracy (ppm) < 5 ppmHigh confidence in elemental composition assignment
Isotopic Pattern Correlates with theoretical isotopic distributionFurther validates the elemental formula

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of this compound in solution and for probing its dynamic properties. nih.govnih.govnih.gov Solution-state NMR studies, particularly in membrane-mimicking environments such as detergent micelles or bicelles, provide atomic-resolution insights into the conformational states of this compound. nih.govnih.gov

Research has shown that related antimicrobial peptides, such as Nigrocin-2, adopt a distinct α-helical structure in environments that mimic biological membranes, a conformation that is often crucial for their biological activity. nih.gov Two-dimensional NMR experiments, including TOCSY and NOESY, are used to assign proton resonances and to measure through-bond and through-space correlations, respectively. These correlations provide the necessary distance and dihedral angle restraints for calculating a family of structures that represent the dynamic conformational ensemble of this compound in a given environment. hku.hk

Table 2: NMR-Derived Structural Features of this compound Analogue (Nigrocin-2) in Different Environments. nih.gov

Solvent SystemDominant Secondary StructureHelical SegmentKey Finding
Water Random Coil-Unstructured in aqueous solution
50% TFE/H₂O α-HelixResidues 3-18Adopts a helical conformation in a membrane-mimicking solvent
SDS Micelles α-HelixResidues 3-18Maintains a stable helical structure in a detergent micelle environment
DPC Micelles α-HelixNot specifiedConformation is consistent across different micellar environments

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of this compound and to monitor conformational changes upon interaction with different environments, such as lipid vesicles that mimic cell membranes. nih.govnih.gov The technique measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum provides a characteristic signature for different types of secondary structures, such as α-helices, β-sheets, and random coils.

For this compound, CD spectroscopy is instrumental in determining how its conformation changes from a likely unstructured state in an aqueous buffer to a more ordered structure, often an α-helix, in the presence of membranes or membrane-mimetic solvents like trifluoroethanol (TFE). nih.gov This induced folding is a common characteristic of membrane-active peptides and is linked to their mechanism of action.

Table 3: Secondary Structure Content of this compound Analogue (Nigrocin-2) Determined by CD Spectroscopy. nih.gov

Environmentα-Helix (%)β-Sheet (%)Random Coil (%)
Aqueous Buffer LowLowHigh
TFE/Water Mixture HighLowLow
SDS Micelles HighLowLow
DPC Micelles HighLowLow

Fluorescence Spectroscopy for Membrane Interaction Studies

Fluorescence spectroscopy offers a range of methodologies to investigate the interaction of this compound with lipid membranes. These assays can provide information on the peptide's binding affinity to membranes, its depth of insertion into the lipid bilayer, and its ability to induce membrane permeabilization.

One common approach involves labeling this compound with a fluorescent probe. Changes in the fluorescence emission spectrum, intensity, or anisotropy upon addition of lipid vesicles can be used to quantify binding parameters. Another method utilizes intrinsic tryptophan fluorescence if present in the peptide's sequence. The shift in the emission maximum of tryptophan upon moving from a polar aqueous environment to the nonpolar lipid environment of the membrane provides information about its localization within the bilayer. Furthermore, dye-leakage assays, where the release of a fluorescent dye from lipid vesicles is monitored, can directly assess the membrane-disrupting activity of this compound.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with binding events. nih.gov It is employed to provide a complete thermodynamic profile of the interaction between this compound and its binding partners, such as lipid vesicles or target proteins. In a single ITC experiment, one can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.govnih.gov

This detailed thermodynamic information is crucial for understanding the driving forces behind the interaction. For example, a binding event driven by a favorable enthalpy change might be dominated by hydrogen bonding and van der Waals interactions, whereas a process driven by a large positive entropy change could indicate the release of ordered water molecules, characteristic of hydrophobic interactions. The complexity of ITC data for peptide-membrane interactions can also reveal multi-step processes, such as initial binding followed by membrane insertion or disruption.

Table 4: Representative Thermodynamic Parameters for this compound-Membrane Interaction Measured by ITC

ParameterSymbolTypical ValueThermodynamic Implication
Binding Affinity KdµM rangeIndicates the concentration required for significant binding
Stoichiometry nVariableReflects the number of lipid molecules per bound peptide
Enthalpy Change ΔHNegative (Exothermic)Suggests favorable bond formation upon binding
Entropy Change TΔSPositiveOften indicates a hydrophobically driven interaction
Gibbs Free Energy ΔGNegativeConfirms the spontaneity of the binding process

Advanced Microscopy Techniques (e.g., Atomic Force Microscopy, Electron Microscopy) for Cellular Interaction Studies

Advanced microscopy techniques, such as Atomic Force Microscopy (AFM) and Electron Microscopy (EM), provide direct visualization of the effects of this compound on the morphology and integrity of cell membranes and whole cells.

AFM can be used to image lipid bilayers and cell surfaces at nanometer resolution in real-time and in a fluid environment. This allows for the direct observation of how this compound affects membrane structure, such as the formation of pores, channels, or other forms of membrane disruption. Time-lapse AFM can capture the dynamics of these processes, providing invaluable mechanistic insights.

Transmission Electron Microscopy (TEM), particularly cryo-TEM, allows for the high-resolution visualization of this compound's interaction with lipid vesicles and cells that have been flash-frozen in their native, hydrated state. This can reveal detailed structural changes in the membrane, such as thinning, vesiculation, or the formation of peptide-lipid complexes. These microscopic techniques provide a powerful visual complement to the quantitative, bulk measurements obtained from spectroscopic and calorimetric methods.

Translational Research Potential and Future Directions for Nigroain E1

Pre-clinical Development of Nigroain-E1 as a Therapeutic Agent

The preclinical assessment of this compound has primarily focused on its inherent biological activities, particularly its antimicrobial effects. Initial studies have demonstrated that this compound possesses inhibitory action against specific pathogens. researchgate.net Data from antimicrobial assays have established its efficacy against the Gram-positive bacterium Staphylococcus aureus and the yeast Candida albicans. cpu-bioinfor.orgkarishmakaushiklab.com This antimicrobial potential suggests a basis for its development as a therapeutic agent for infectious diseases.

Further preclinical exploration is indicated in a Chinese patent application, which proposes the use of a this compound polypeptide in the context of stem cell technology. google.comgoogle.com The application suggests a role for the peptide in maintaining the "stemness," or undifferentiated state, of adipose-derived stem cells. google.com However, detailed studies and data from this specific application are not yet widely available in peer-reviewed literature. The development of this compound as a therapeutic agent is still in its infancy, with current data providing a proof-of-concept for its bioactivity rather than a comprehensive preclinical profile.

Table 1: Documented Antimicrobial Activity of this compound

Target Organism Type Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus (ATCC 25923) Gram-positive bacterium 18.75 µg/ml cpu-bioinfor.org
Candida albicans (ATCC 2002) Yeast 75 µg/ml cpu-bioinfor.org

Novel Drug Delivery Systems for this compound

Currently, there is no publicly available research or documentation detailing the development or application of novel drug delivery systems specifically for this compound. The exploration of such systems, which could enhance its stability, target-specificity, and bioavailability, represents a crucial and entirely open area for future investigation.

Exploration of this compound in Biomedical and Biotechnological Applications

The known applications of this compound in the biomedical and biotechnological fields are limited but point toward promising research directions. Its demonstrated antibacterial and antifungal properties constitute its primary biomedical application at this stage. cpu-bioinfor.orgnovoprolabs.com

In biotechnology, the potential utility of this compound in stem cell culture is an emerging area of interest. google.comgoogle.com The ability to maintain the multipotent state of mesenchymal stem cells is a critical aspect of regenerative medicine and tissue engineering. mdpi.com If substantiated, the application of this compound in serum-free compositions for stem cell proliferation could be a valuable biotechnological tool. google.com

Challenges and Opportunities in this compound Research

The advancement of this compound from a novel peptide to a clinically relevant molecule faces several challenges and is simultaneously presented with significant opportunities.

Challenges:

Limited Research Data: The most significant hurdle is the sparse body of research focused specifically on this compound, which restricts a thorough understanding of its therapeutic potential and mechanisms of action.

Hemolytic Activity: A notable concern in the development of antimicrobial peptides is their potential for hemolysis. This compound has been shown to exhibit some hemolytic activity against rabbit red blood cells. cpu-bioinfor.org This is a critical parameter that needs to be addressed to ensure its safety profile for any systemic therapeutic application.

Stability and Delivery: Like many peptides, the in vivo stability and effective delivery of this compound to target sites are inherent challenges that will require innovative formulation and drug delivery strategies.

Opportunities:

Antimicrobial Drug Development: With the rising threat of antibiotic resistance, there is an urgent need for novel antimicrobial agents. The demonstrated activity of this compound against clinically relevant pathogens like S. aureus and C. albicans presents a clear opportunity for the development of a new class of anti-infectives. cpu-bioinfor.orgresearchgate.net

Stem Cell Technology: The prospective role of this compound in maintaining stem cell potency offers a distinct and valuable opportunity in the field of regenerative medicine. google.comgoogle.com This could lead to improved methods for the culture and therapeutic application of stem cells.

Scaffold for Analogue Design: The unique cyclic structure of this compound can serve as a chemical scaffold for the design of synthetic analogues. researchgate.net Such analogues could be engineered to enhance antimicrobial potency while minimizing hemolytic activity, thereby optimizing its therapeutic index.

Q & A

Basic Research Questions

Q. What are the primary biochemical properties of Nigroain-E1, and how do they inform experimental design for initial characterization studies?

  • Methodological Guidance : Begin with structural elucidation using techniques like NMR spectroscopy and mass spectrometry to determine molecular weight, functional groups, and stereochemistry. Pair this with in vitro enzymatic assays (e.g., substrate specificity tests) under controlled pH and temperature conditions to establish baseline activity. Ensure reproducibility by documenting protocols for buffer preparation, enzyme purity validation (e.g., SDS-PAGE), and statistical replication (n ≥ 3) .

Q. How can researchers optimize extraction protocols for this compound from natural sources to maximize yield without compromising enzymatic integrity?

  • Methodological Guidance : Conduct fractional factorial experiments to isolate critical variables (e.g., solvent polarity, extraction time, temperature). Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions. Validate purity via HPLC and activity retention via kinetic assays (e.g., Michaelis-Menten parameters) .

Q. What standard assays are most reliable for measuring this compound’s catalytic activity, and how should controls be designed to mitigate experimental bias?

  • Methodological Guidance : Use fluorogenic or chromogenic substrates for real-time activity monitoring. Include negative controls (e.g., heat-inactivated enzyme) and positive controls (e.g., known inhibitors like E-64 for cysteine proteases). Normalize data against protein concentration (Bradford assay) and account for batch variability using ANOVA .

Advanced Research Questions

Q. How can conflicting data on this compound’s pH stability be resolved, particularly when studies report optimal activity in both acidic (pH 4.5) and neutral (pH 7.0) ranges?

  • Methodological Guidance : Replicate experiments using identical buffer systems (e.g., citrate-phosphate vs. Tris-HCl) to isolate buffer-specific effects. Perform circular dichroism (CD) spectroscopy to correlate pH-induced structural changes with activity. Apply error-propagation analysis to quantify uncertainties in pH calibration and instrument sensitivity .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound inhibition studies with non-linear kinetics?

  • Methodological Guidance : Use mixed-effects modeling to account for inter-experimental variability. Compare Akaike Information Criterion (AIC) scores for Hill equation vs. logistic regression fits. Validate models through bootstrapping and sensitivity analyses .

Q. How should researchers design multi-omics studies to explore this compound’s regulatory networks in physiological vs. pathological contexts?

  • Methodological Guidance : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data using pathway enrichment tools (e.g., KEGG, STRING). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Address batch effects via ComBat normalization and confirm findings with orthogonal methods (e.g., siRNA knockdown) .

Q. What ethical and methodological safeguards are critical when transitioning from in vitro to in vivo studies of this compound’s therapeutic potential?

  • Methodological Guidance : Follow ARRIVE 2.0 guidelines for animal studies, including power analysis for sample size, randomization, and blinding. Pre-register protocols in repositories like Open Science Framework to reduce bias. Use sham-operated controls and validate target engagement via tissue-specific activity assays .

Data Management and Reproducibility

Q. How can researchers standardize data reporting for this compound to facilitate meta-analyses across disparate studies?

  • Methodological Guidance : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo, PRIDE) with detailed metadata (e.g., instrument settings, software versions). Use controlled vocabularies (e.g., ChEBI for chemical terms) and provide code for custom analysis pipelines .

Q. What strategies effectively address contradictions between computational predictions and empirical data for this compound’s substrate-binding affinity?

  • Methodological Guidance : Perform molecular dynamics (MD) simulations under experimentally derived conditions (e.g., ionic strength, temperature). Cross-validate docking predictions with mutagenesis studies (e.g., alanine scanning) and surface plasmon resonance (SPR) for binding kinetics. Disclose force field limitations and sampling thresholds in computational methods .

Table: Key Parameters for this compound Experimental Design

Parameter Best Practices References
Enzyme Purity≥95% via SDS-PAGE; validate with mass spectrometry
Activity AssaysUse fluorogenic substrates (e.g., Z-FR-MCA) with kinetic monitoring at Vmax
Statistical AnalysisReport effect sizes, confidence intervals, and p-values; avoid dichotomous thresholds
Data ReproducibilityShare raw data, code, and SOPs in public repositories; use unique reagent identifiers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.